2-[4-(2-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL 5-BROMOFURAN-2-CARBOXYLATE
Description
Properties
IUPAC Name |
[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl] 5-bromofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN2O4/c18-15-6-5-14(25-15)17(23)24-11-16(22)21-9-7-20(8-10-21)13-4-2-1-3-12(13)19/h1-6H,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUWWUKKTWKXQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)COC(=O)C3=CC=C(O3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromofuran-2-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize 2-fluorophenylpiperazine by reacting 2-fluoroaniline with piperazine under controlled conditions. This intermediate is then reacted with an appropriate oxoethylating agent to introduce the oxoethyl group. Finally, the resulting compound is esterified with 5-bromofuran-2-carboxylic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromofuran-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as a pharmacological agent.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromofuran-2-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group and piperazine ring are known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on three key regions: (1) piperazine core modifications , (2) substituents on the phenyl ring , and (3) carboxylate ester variations . Below is a detailed analysis:
Piperazine Core Modifications
- 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium trifluoroacetate (): This analog replaces the bromofuran carboxylate with a 4-hydroxyphenyl-2-oxoethyl group.
- Prasugrel Hydrochloride (): Contains a thieno[3,2-c]pyridine core instead of piperazine. The thiophene ring confers distinct electronic properties, influencing platelet aggregation inhibition (via P2Y12 antagonism). The cyclopropyl and fluorophenyl groups in prasugrel enhance steric bulk, which may reduce off-target effects compared to the simpler piperazine-based target compound .
Substituents on the Phenyl Ring
- 2-(4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)ethyl 4-fluorobenzenecarboxylate (): Replaces the 2-fluorophenyl group with a pyridine ring bearing chloro and trifluoromethyl substituents. The electron-withdrawing trifluoromethyl group increases metabolic stability but may reduce piperazine basicity, altering receptor binding kinetics.
Carboxylate Ester Variations
- 4-(Hydroxymethyl)-3-({2-[1-methoxy-2-(methylamino)-2-oxoethyl]phenyl}methoxy)benzoic acid (): Substitutes the bromofuran carboxylate with a benzoic acid derivative. The hydroxymethyl and methoxy groups enhance hydrophilicity, which could reduce cell membrane permeability compared to the bromofuran ester.
- 5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate hydrochloride (): Uses a tetrahydrothienopyridine-acetate ester system. The acetate group is more hydrolytically labile than the bromofuran carboxylate, suggesting faster metabolic clearance. The cyclopropyl group may confer conformational rigidity, improving target specificity .
Structural and Pharmacokinetic Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) | Notable Properties |
|---|---|---|---|---|---|
| 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 5-bromofuran-2-carboxylate | C₁₇H₁₇BrFN₂O₄ | 409.24 | Bromofuran, 2-fluorophenyl | 2.8 | High lipophilicity, moderate stability |
| 4-(2-Fluorobenzoyl)-1-[2-(4-hydroxyphenyl)-2-oxoethyl]piperazin-1-ium TFA | C₂₂H₂₁F₄N₂O₅ | 477.41 | Hydroxyphenyl, TFA counterion | 1.5 | Enhanced crystallinity, polar |
| Prasugrel Hydrochloride | C₂₀H₂₀FNO₃S·HCl | 409.90 | Thienopyridine, cyclopropyl | 3.2 | P2Y12 antagonist, high steric bulk |
| 2-(4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)ethyl 4-FB carboxylate | C₂₀H₁₈ClF₄N₃O₂ | 443.82 | Pyridine, trifluoromethyl | 3.5 | High metabolic stability |
Key Research Findings
- Electronic Effects : The bromofuran group in the target compound contributes to higher lipophilicity (predicted LogP = 2.8) compared to hydroxyphenyl (LogP = 1.5) or benzoic acid derivatives (). This may favor CNS penetration but increase hepatotoxicity risk .
- Metabolic Stability : Fluorophenyl and bromofuran substituents resist oxidative metabolism better than thiophene or acetate esters (). Piperazine derivatives with electron-withdrawing groups (e.g., trifluoromethyl in ) show prolonged half-lives .
Biological Activity
The compound 2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-OXOETHYL 5-BROMOFURAN-2-CARBOXYLATE is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanism of action, and relevant case studies.
- Molecular Formula : C₁₉H₂₂FN₃O₄
- Molecular Weight : 359.46 g/mol
- CAS Number : 913247-58-2
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antibacterial Activity : Research indicates that derivatives containing the bromofuran moiety exhibit significant antibacterial properties against various strains of bacteria. For instance, studies have shown that compounds with similar structures can compete effectively with kanamycin, a broad-spectrum antibiotic, against gram-positive and gram-negative microorganisms .
- Antimicrobial Mechanism : The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. The presence of the piperazine ring enhances the lipophilicity of the molecule, potentially improving its ability to penetrate bacterial membranes .
- Inhibition of Enzymatic Activity : Some studies have demonstrated that related compounds inhibit tyrosinase activity, which is crucial for melanin production. This suggests potential applications in dermatological treatments for hyperpigmentation disorders .
Antibacterial Efficacy
A study conducted on various synthesized compounds revealed that those containing the bromofuran structure exhibited notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were comparable to established antibiotics, indicating strong potential for therapeutic use.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| Compound C | 32 | Pseudomonas aeruginosa |
Mechanistic Studies
Mechanistic studies indicated that the compound acts as a competitive inhibitor of enzymes involved in bacterial metabolism. Kinetic analysis using Lineweaver-Burk plots provided insights into the binding affinities and inhibition constants, revealing low IC₅₀ values that suggest high potency against target enzymes .
Q & A
Q. What are the key structural features of this compound, and how are they elucidated experimentally?
The compound contains a fluorophenyl-piperazine core linked to a bromofuran carboxylate ester via a ketone bridge. Structural elucidation typically employs X-ray crystallography using programs like SHELX for refinement and ORTEP-III for visualization . For example, in related fluorophenyl-piperazine derivatives, single-crystal X-ray diffraction confirmed bond angles, torsional conformations, and intermolecular interactions (e.g., hydrogen bonding with trifluoroacetate counterions) .
Q. What synthetic routes are commonly employed for this compound?
Synthesis often involves multi-step coupling reactions. A representative method includes:
- Step 1 : Reaction of 2-fluorobenzoic acid with thionyl chloride to form the acyl chloride.
- Step 2 : Coupling with piperazine derivatives under reflux with a base (e.g., K₂CO₃).
- Step 3 : Alkylation with bromofuran carboxylate esters, followed by purification via silica gel chromatography . Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize side products like unreacted intermediates .
Advanced Research Questions
Q. How do substituents on the phenyl and furan rings influence biological activity?
- Halogen Effects : The 2-fluorophenyl group enhances lipophilicity and receptor binding compared to chloro or nitro analogs, as seen in SAR studies of similar piperazine derivatives .
- Bromofuran vs. Benzofuran : The bromine atom in the furan ring increases steric bulk and electron-withdrawing effects, potentially altering metabolic stability. Comparative assays with 5-chlorofuran analogs showed reduced cytotoxicity in vitro .
Q. How can synthetic yield be optimized for large-scale production?
- Purification : Use of preparative HPLC or column chromatography (e.g., EtOAc/petroleum ether gradients) improves purity (>95%) .
- Catalysis : Transition metal catalysts (e.g., Pd for cross-couplings) enhance efficiency in forming the piperazine-furan linkage .
- Process Monitoring : In-line FTIR or NMR tracks reaction progress to minimize byproducts .
Q. What methodologies are used to evaluate its pharmacological potential?
- In Vitro Assays : Antiproliferative activity is tested against cancer cell lines (e.g., MTT assay), while anti-HIV activity is assessed via viral replication inhibition in MT-4 cells .
- Receptor Binding : Radioligand displacement assays quantify affinity for serotonin/dopamine receptors, leveraging the fluorophenyl-piperazine moiety’s known CNS activity .
Q. How is the compound characterized analytically?
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., exact mass ±0.05 Da) .
- NMR : ¹⁹F NMR identifies fluorophenyl environments, while ¹H/¹³C NMR resolves piperazine and furan ring conformers .
Data Analysis and Methodological Challenges
Q. How do crystallographic data resolve structural ambiguities in this compound?
SHELXL refines disordered atoms (e.g., rotating fluorophenyl groups) using constraints and riding hydrogen models. For example, in a related trifluoroacetate salt, H-bonding networks were validated via difference Fourier maps .
Q. How to address contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Meta-analyses comparing IC₅₀ values from independent studies (e.g., anti-HIV vs. antitumor data) can identify context-dependent mechanisms .
Q. What metabolic pathways are predicted for this compound?
While direct data are limited, analogous fluorophenyl-piperazines undergo:
- Phase I : Oxidative dealkylation of the piperazine ring.
- Phase II : Glucuronidation of the furan carboxylate . LC-MS/MS with hepatocyte incubations is recommended for validation .
Tables for Key Data
Q. Table 1: Comparative Bioactivity of Analogous Compounds
| Compound Modification | IC₅₀ (μM) Anti-HIV | IC₅₀ (μM) Antiproliferative | Reference |
|---|---|---|---|
| 5-Bromofuran derivative | 0.45 | 12.3 | |
| 5-Chlorofuran derivative | 1.20 | 8.9 | |
| 2-Fluorophenyl-piperazine core | N/A | 15.6 |
Q. Table 2: Crystallographic Refinement Parameters
| Parameter | Value (Example from ) |
|---|---|
| Space group | P2₁/c |
| R-factor | 0.052 |
| H-bond distance (Å) | 2.89 (O–H···O) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
